molecular formula C14H13N3O2 B579322 4(1h)-Quinazolinone,2,3-dihydro-8-methoxy-2-(2-pyridyl)- CAS No. 15470-89-0

4(1h)-Quinazolinone,2,3-dihydro-8-methoxy-2-(2-pyridyl)-

Cat. No.: B579322
CAS No.: 15470-89-0
M. Wt: 255.277
InChI Key: KUSLHQOACSFQGS-UHFFFAOYSA-N
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Description

8-Methoxy-2-pyridin-2-yl-2,3-dihydro-1H-quinazolin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazolinone core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4(1h)-Quinazolinone,2,3-dihydro-8-methoxy-2-(2-pyridyl)- typically involves the condensation of 2-aminobenzamide with 2-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting intermediate undergoes cyclization to form the quinazolinone core.

Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-2-pyridin-2-yl-2,3-dihydro-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents such as bromine (Br2) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of 8-hydroxy-2-pyridin-2-yl-2,3-dihydro-1H-quinazolin-4-one.

    Reduction: Formation of 2,3-dihydro-8-methoxy-2-pyridin-2-ylquinazolin-4-one.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4(1h)-Quinazolinone,2,3-dihydro-8-methoxy-2-(2-pyridyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    2,3-Dihydro-1H-quinazolin-4-one: Lacks the methoxy and pyridine substituents, resulting in different chemical and biological properties.

    8-Hydroxy-2-pyridin-2-yl-2,3-dihydro-1H-quinazolin-4-one:

    2-Pyridin-2-ylquinazolin-4-one: Lacks the dihydro and methoxy groups, affecting its chemical behavior and biological activity.

Uniqueness: 8-Methoxy-2-pyridin-2-yl-2,3-dihydro-1H-quinazolin-4-one is unique due to the presence of both the methoxy and pyridine substituents, which confer specific electronic and steric properties. These features enhance its potential as a versatile intermediate in chemical synthesis and its interactions with biological targets.

Properties

CAS No.

15470-89-0

Molecular Formula

C14H13N3O2

Molecular Weight

255.277

IUPAC Name

8-methoxy-2-pyridin-2-yl-2,3-dihydro-1H-quinazolin-4-one

InChI

InChI=1S/C14H13N3O2/c1-19-11-7-4-5-9-12(11)16-13(17-14(9)18)10-6-2-3-8-15-10/h2-8,13,16H,1H3,(H,17,18)

InChI Key

KUSLHQOACSFQGS-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1NC(NC2=O)C3=CC=CC=N3

Synonyms

4(1H)-Quinazolinone, 2,3-dihydro-8-methoxy-2-(2-pyridyl)- (8CI)

Origin of Product

United States

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